Ucph-101

説明

特性

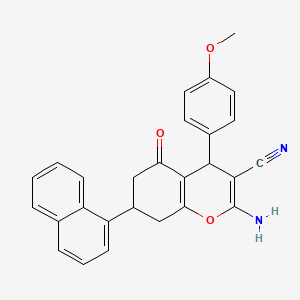

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMGNDPBARCLFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649375 |

Source

|

| Record name | UCPH-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118460-77-7 |

Source

|

| Record name | UCPH-101 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of UCPH-101

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCPH-101 is a pioneering pharmacological tool, distinguished as the first selective, non-substrate inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric, non-competitive inhibition of EAAT1. We will explore the molecular interactions, kinetic properties, and the structural basis for its selectivity and sustained inhibitory effects. This document synthesizes key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of its inhibitory mechanism and experimental workflows to facilitate a deeper understanding for researchers in neuroscience and drug development.

Core Mechanism of Action: Allosteric Inhibition of EAAT1

This compound exerts its inhibitory effect on EAAT1 through a non-competitive and allosteric mechanism.[1][2] This means that this compound does not bind to the glutamate (B1630785)/aspartate binding site (the orthosteric site) and therefore does not compete with the substrate for binding.[1] Instead, it binds to a distinct, predominantly hydrophobic pocket located at the interface between the trimerization and transport domains of the EAAT1 monomer.[1][3] This allosteric binding event locks the transporter in a conformation that is incompatible with the substrate translocation cycle, effectively inhibiting the uptake of glutamate without affecting substrate binding itself.[2][4]

The inhibition by this compound is characterized by its slow onset and remarkably long-lasting nature, suggesting a high-affinity interaction and slow dissociation from its allosteric site.[1][5] This sustained inhibition is a key feature that distinguishes it from competitive inhibitors.[1]

Molecular Binding Site

Crystallographic and mutagenesis studies have pinpointed the binding site of this compound to a hydrophobic crevice within a single monomer of the EAAT1 trimer.[1][3] This pocket is situated between transmembrane domains (TM) 3, 4c, and 7a.[1][3]

Key residues involved in the interaction include:

The chromene core of this compound is deeply buried in this pocket, engaging in a ring-stacking interaction with F369.[3] The amine group of this compound forms a hydrogen bond with the main-chain carbonyl of F369, while the carbonitrile group interacts with Y127.[3] The methoxyphenyl and naphthalene (B1677914) moieties are positioned towards the lipid membrane and establish hydrophobic interactions with surrounding residues.[3] It is noteworthy that this compound binding to one monomer inhibits transport through that specific subunit without affecting the transport function of the other two monomers within the trimer.[1][5]

Quantitative Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with EAATs.

Table 1: Inhibitory Potency of this compound against EAAT Subtypes

| Transporter Subtype | IC50 (nM) | Reference(s) |

| EAAT1 (human) | 660 | [6] |

| EAAT2 (human) | >300,000 | [6] |

| EAAT3 (human) | >300,000 | [6] |

| EAAT4 (rat) | No significant inhibition up to 10 µM | [6] |

| EAAT5 (mouse) | No significant inhibition up to 10 µM | [6] |

Table 2: Kinetic Parameters of this compound Interaction with EAAT1

| Parameter | Value | Description | Reference(s) |

| KD | 0.34 ± 0.03 µM | Dissociation constant for inhibition of EAAT1 anion currents. | [7] |

| Hill Coefficient | 1.3 ± 0.13 | Suggests a degree of positive cooperativity in binding. | [7] |

| On-rate Time Constant (τon) | 10.5 ± 1.4 s | Time constant for the onset of inhibition of anion currents. | [5] |

| Off-rate Time Constant (τoff) | 740.4 ± 100 s | Time constant for the unbinding of the inhibitor, indicating slow reversibility. | [5] |

Experimental Protocols

The characterization of this compound's mechanism of action has relied on several key experimental techniques.

Radiolabeled Substrate Uptake Assay

This assay directly measures the inhibition of glutamate transport into cells expressing the target transporter.

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human EAAT1.

-

Substrate: [³H]-D-Aspartate (a non-metabolizable substrate analog of glutamate).

-

Protocol:

-

HEK293-EAAT1 cells are seeded in 96-well plates.

-

Cells are washed with a Krebs-Ringer-HEPES buffer.

-

Cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 1.5 to 12 minutes) to assess time-dependent inhibition.[5]

-

The uptake reaction is initiated by the addition of [³H]-D-Aspartate.

-

After a short incubation period, uptake is terminated by washing with ice-cold buffer.

-

Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion currents associated with transporter activity, providing insights into the kinetics of inhibition.

-

Cell Line: tsA201 cells transiently transfected with the cDNA for the desired EAAT subtype.[5]

-

Protocol:

-

Whole-cell voltage-clamp recordings are performed on transfected cells.

-

The cell is held at a specific membrane potential (e.g., -80 mV).

-

Substrate (e.g., L-glutamate) is rapidly applied to the cell to elicit a transporter-mediated current.

-

This compound is then co-applied with the substrate or pre-applied to measure the rate of inhibition (on-rate).

-

To measure the off-rate, after achieving steady-state inhibition, the cell is perfused with a this compound-free solution, and the recovery of the substrate-induced current is monitored over time.[5]

-

Site-Directed Mutagenesis

This method is used to identify the specific amino acid residues involved in the binding of this compound.

-

Methodology:

-

Based on computational modeling or structural information, specific amino acid residues in the putative binding pocket of EAAT1 are mutated (e.g., to Alanine).

-

The mutated transporters are expressed in a suitable cell system (e.g., HEK293 cells).

-

The inhibitory potency of this compound on the mutated transporters is determined using the radiolabeled substrate uptake assay or electrophysiology.

-

A significant increase in the IC50 value for a particular mutant indicates that the mutated residue is critical for this compound binding. For instance, a double mutant M231I-F235I in EAAT1 showed a >30-fold increase in the IC50 for this compound.[3]

-

Visualizations

Signaling Pathway and Mechanism of Inhibition

Caption: Mechanism of this compound allosteric inhibition of EAAT1.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound using a radiolabeled uptake assay.

Conclusion

This compound is a highly selective and potent allosteric inhibitor of EAAT1. Its unique non-competitive mechanism, characterized by slow and sustained inhibition, is mediated by its binding to a distinct hydrophobic pocket at the interface of the trimerization and transport domains. This interaction stabilizes a transporter conformation that is unable to complete the substrate translocation cycle. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, establishes this compound as an invaluable tool for elucidating the physiological and pathological roles of EAAT1. Furthermore, the discovery and characterization of its allosteric binding site open new avenues for the rational design of novel modulators of the SLC1 transporter family for therapeutic intervention in neurological disorders.

References

- 1. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor this compound exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conserved allosteric inhibition mechanism in SLC1 transporters | eLife [elifesciences.org]

- 3. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor this compound Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UCPH 101 | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

UCPH-101: A Technical Guide to the First Selective EAAT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitatory Amino Acid Transporter 1 (EAAT1), also known as Glutamate (B1630785) Aspartate Transporter 1 (GLAST-1), plays a critical role in maintaining glutamate homeostasis in the central nervous system. Its dysfunction is implicated in various neurological disorders, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of UCPH-101, the first selective, non-substrate inhibitor of EAAT1. We delve into its pharmacological properties, mechanism of action, detailed experimental protocols for its characterization, and the structure-activity relationships that govern its potency and selectivity. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on EAAT1 and related therapeutic areas.

Introduction to EAAT1

EAAT1 is a sodium-dependent glutamate transporter predominantly expressed in glial cells, particularly astrocytes, and cerebellar Bergmann glia.[1][2] It is essential for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and ensuring high-fidelity synaptic transmission.[1] The transporter functions as a homotrimer, with each subunit mediating the co-transport of one glutamate molecule along with three Na⁺ ions and one H⁺ ion, in exchange for one K⁺ ion.[2] This process allows for the uptake of glutamate against its concentration gradient.[2] Dysregulation of EAAT1 function has been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and epilepsy.

This compound: A Potent and Selective EAAT1 Inhibitor

This compound, with the chemical name 2-Amino-5,6,7,8-tetrahydro-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-4H-chromene-3-carbonitrile, was the first compound identified to exhibit high selectivity for EAAT1.[3]

Pharmacological Profile

This compound is a potent inhibitor of human EAAT1 with a reported IC50 value of 0.66-0.67 μM.[4] Its key advantage lies in its remarkable selectivity over other EAAT subtypes. It displays over 400-fold selectivity for EAAT1 compared to EAAT2 and EAAT3 (IC50 > 300 μM).[5] Furthermore, it shows no significant inhibitory activity at EAAT4 or EAAT5 at concentrations up to 10 μM. A closely related analog, UCPH-102, is also available and has been shown to be blood-brain barrier permeable, making it more suitable for in vivo studies.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its selectivity profile.

Table 1: Potency of this compound at EAAT1

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | EAAT1 | 660 | [³H]-D-Aspartate Uptake |

| This compound | EAAT1 | 670 | Not Specified |

Data sourced from multiple publications.

Table 2: Selectivity Profile of this compound

| EAAT Subtype | IC50 (nM) | Fold Selectivity (vs. EAAT1) |

| EAAT1 | 660 | 1 |

| EAAT2 | >300,000 | >454 |

| EAAT3 | >300,000 | >454 |

| EAAT4 | No significant inhibition at 10 µM | - |

| EAAT5 | No significant inhibition at 10 µM | - |

Data compiled from various sources.[5]

Mechanism of Action

This compound acts as a non-competitive, allosteric inhibitor of EAAT1.[5][7][8] This means it does not compete with glutamate for binding to the active site. Instead, it binds to a distinct, hydrophobic pocket located at the interface between the trimerization and transport domains of the EAAT1 monomer.[9][10][11] This binding "glues" the transport domain to the scaffold domain, thereby locking the transporter in an outward-facing state and preventing the conformational changes necessary for substrate translocation.[10] This allosteric mechanism is a key feature of this compound and provides a novel avenue for modulating transporter function.[7][9] Interestingly, brief exposure to this compound can induce a long-lasting inactive state of the transporter.[7][12]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Radiolabeled Substrate Uptake Assay ([³H]-D-Aspartate)

This assay is a common method to measure the functional activity of glutamate transporters.

Objective: To determine the IC50 of this compound on EAAT1-mediated uptake of a radiolabeled substrate.

Materials:

-

HEK293 cells stably expressing human EAAT1 (EAAT1-HEK293).

-

Poly-D-lysine-coated 96-well plates.

-

Krebs buffer (140 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂, 11 mM HEPES, 10 mM D-glucose, pH 7.4).

-

[³H]-D-Aspartate (a transportable analog of glutamate).

-

This compound stock solution in DMSO.

-

Scintillation fluid.

-

Microplate scintillation counter.

Protocol:

-

Cell Plating: Seed EAAT1-HEK293 cells in poly-D-lysine-coated 96-well plates and grow to confluence.

-

Washing: On the day of the experiment, aspirate the growth medium and wash the cells once with 100 µL of Krebs buffer.

-

Inhibitor Incubation: Add 50 µL of Krebs buffer containing various concentrations of this compound to the wells. For control wells, add buffer with the corresponding DMSO concentration. Incubate for a defined period (e.g., 1.5, 3, 6, or 12 minutes) at room temperature.[9] The inhibitory potency of this compound has been shown to increase with the length of the incubation period.[9][12]

-

Substrate Addition: Add 50 µL of Krebs buffer containing [³H]-D-Aspartate to each well to initiate the uptake reaction. The final concentration of [³H]-D-Aspartate should be close to its Km value for EAAT1.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes) on ice or at room temperature, terminate the uptake by rapidly washing the cells three times with ice-cold Krebs buffer.[13]

-

Cell Lysis: Lyse the cells by adding a scintillation fluid to each well.

-

Quantification: Measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]-D-Aspartate uptake (IC50) by fitting the data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of transporter-mediated currents.

Objective: To characterize the electrophysiological effects of this compound on EAAT1.

Materials:

-

tsA201 cells transiently expressing human EAAT1.

-

Patch-clamp rig with amplifier and data acquisition system.

-

Borosilicate glass pipettes.

-

Intracellular solution (e.g., containing KCl, MgCl₂, EGTA, HEPES, and ATP, pH adjusted to 7.2).

-

Extracellular solution (e.g., Krebs buffer).

-

This compound and glutamate solutions.

Protocol:

-

Cell Preparation: Use tsA201 cells expressing EAAT1 for whole-cell patch-clamp recordings.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Whole-Cell Configuration: Establish a whole-cell recording configuration on a selected cell. Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Current Elicitation: Apply glutamate (e.g., 1 mM) to the cell using a rapid perfusion system to elicit EAAT1-mediated currents.

-

Inhibitor Application: Co-apply this compound at various concentrations with glutamate to observe the inhibitory effect on the glutamate-induced current. The onset of inhibition by this compound can be slow, requiring several seconds to reach completion at lower concentrations.[8]

-

Data Acquisition and Analysis: Record the currents before, during, and after the application of the compounds. Analyze the peak current amplitude to determine the extent of inhibition and calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excitatory amino acid transporter 1 - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. UCPH 101 | EAAT1 inhibitor | Hello Bio [hellobio.com]

- 6. Bioavailability Studies and in vitro Profiling of the Selective Excitatory Amino Acid Transporter Subtype 1 (EAAT1) Inhibitor UCPH-102 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor this compound exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conserved allosteric inhibition mechanism in SLC1 transporters | eLife [elifesciences.org]

- 9. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor this compound Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure and allosteric inhibition of excitatory amino acid transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

- 13. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Discovery and Development of UCPH-101

Executive Summary

This compound is a pioneering pharmacological tool, distinguished as the first potent and selective, non-competitive allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2][3] Its discovery provided researchers with an unprecedented ability to dissect the specific physiological and pathological roles of EAAT1. This transporter is crucial for maintaining glutamate (B1630785) homeostasis in the central nervous system, and its dysfunction is implicated in various neurological disorders.[4] this compound exerts its effects not by competing with glutamate at the binding site, but by locking the transporter in an inactive conformation, thereby inhibiting the translocation of its substrate.[5] This technical guide details the pharmacological profile, mechanism of action, and key experimental protocols associated with the development and characterization of this compound.

Discovery and Structure-Activity Relationship (SAR)

The development of this compound, chemically known as 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was the result of extensive structure-activity relationship (SAR) studies. These investigations explored a range of substituents on the core chromene scaffold to optimize potency and selectivity for EAAT1. Key findings from these studies revealed that the stereochemistry at specific positions is critical for activity, with the R configuration at the C4 position being mandatory for its inhibitory function. This work successfully distinguished the structural requirements for EAAT1 inhibition from those of other EAAT subtypes, leading to a highly selective molecule.

Pharmacological Data

The pharmacological characterization of this compound has established it as a high-affinity and highly selective inhibitor of EAAT1. Its inhibitory properties have been quantified through various assays, including radiolabeled substrate uptake and patch-clamp electrophysiology.

Potency and Selectivity

This compound demonstrates over 400-fold selectivity for EAAT1 over other EAAT subtypes, making it an exceptional tool for isolating EAAT1 function.

| Transporter Subtype | IC50 (nM) | K D (µM) | Method |

| EAAT1 (human) | 660 | 0.34 ± 0.03 | [³H]-d-Aspartate Uptake / Patch-Clamp Electrophysiology |

| EAAT2 (human) | >300,000 | - | [³H]-d-Aspartate Uptake |

| EAAT3 (human) | >300,000 | - | [³H]-d-Aspartate Uptake |

| EAAT4 (rat) | No significant inhibition at 10 µM | - | Patch-Clamp Electrophysiology |

| EAAT5 (mouse) | No significant inhibition at 10 µM | - | Patch-Clamp Electrophysiology |

Table 1: Inhibitory potency and selectivity of this compound across human and rodent EAAT subtypes.

Time-Dependent Inhibition

A remarkable characteristic of this compound is its time-dependent inhibition, which suggests it induces a long-lasting inactive state in the EAAT1 transporter. The measured potency increases with longer pre-incubation times.

| Pre-incubation Time (minutes) | IC50 (µM) |

| 1.5 | 1.9 |

| 3 | 1.1 |

| 6 | 0.82 |

| 12 | 0.44 |

Table 2: Effect of pre-incubation time on the inhibitory potency (IC50) of this compound on EAAT1, as determined by a [³H]-d-Aspartate uptake assay. Data from Abrahamsen et al., 2013.

Mechanism of Action

This compound is a non-competitive, allosteric inhibitor. This mechanism is distinct from competitive inhibitors that directly block the glutamate binding site.

-

Allosteric Binding: this compound binds to a hydrophobic pocket located at the interface between the trimerization and transport domains of the EAAT1 monomer, a site distant from where glutamate binds.

-

Conformational Lock: This binding event "glues" the transport domain to the scaffold domain. It stabilizes the transporter in an outward-facing conformation and prevents the large-scale conformational changes necessary for moving glutamate across the cell membrane.

-

Inhibition of Translocation: By preventing this movement, this compound inhibits the substrate translocation step of the transport cycle without significantly affecting the initial binding of substrate (glutamate) or sodium ions.

This allosteric mechanism highlights the functional importance of the transporter's trimerization domain and demonstrates that transporter function can be modulated by ligands binding to regions far from the primary substrate site.

The glutamate-glutamine cycle is essential for recycling glutamate and maintaining healthy synaptic function. EAAT1, located primarily on astrocytes, plays a pivotal role in this process by clearing glutamate from the synapse.

Experimental Protocols

The characterization of this compound relies on robust cellular assays. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT activity and determine the functional effects of this compound.

Objective: To measure EAAT-mediated currents in response to substrate and determine the inhibitory profile of this compound.

Materials:

-

HEK293 or tsA201 cells transfected with the cDNA for the desired EAAT subtype.

-

External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, pH 7.4.

-

Internal (pipette) solution (in mM): 130 KSCN, 2 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2.

-

Substrate: L-glutamate.

-

Inhibitor: this compound dissolved in DMSO (final concentration ≤0.1%).

Procedure:

-

Cell Preparation: Plate transfected cells expressing the target EAAT onto glass coverslips 24-48 hours post-transfection.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.

-

Whole-Cell Configuration: Apply a brief, stronger suction pulse to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

-

Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Use a voltage-step protocol to measure current-voltage relationships.

-

Compound Application: Perfuse the cell with the external solution containing L-glutamate to evoke a baseline transporter current.

-

Inhibition Measurement: After establishing a stable baseline, co-apply this compound with L-glutamate. Record the reduction in current to determine the degree of inhibition. Perform concentration-response experiments to calculate K D or IC50 values.

-

Data Analysis: Analyze current amplitudes using software like pClamp. Subtract background currents measured in the presence of a non-selective blocker like TBOA if necessary.

Radiolabeled Substrate ([³H]-d-Aspartate) Uptake Assay

This assay directly measures the transporter's ability to uptake substrate and is a gold standard for determining IC50 values of inhibitors.

Objective: To quantify the rate of substrate transport into cells and measure the inhibitory potency of this compound.

Materials:

-

HEK293 cells stably expressing EAAT1.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

Substrate: [³H]-d-Aspartate (a transportable EAAT substrate).

-

Inhibitor: this compound.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Seed EAAT1-expressing HEK293 cells into 24- or 48-well plates and grow to confluence.

-

Pre-incubation: Aspirate the growth medium and wash the cells with assay buffer. Pre-incubate the cells for a defined period (e.g., 1.5 to 12 minutes) with varying concentrations of this compound at room temperature.

-

Uptake Initiation: Add a mixture of [³H]-d-Aspartate and unlabeled d-Aspartate to each well to initiate the uptake reaction.

-

Uptake Termination: After a short incubation period (e.g., 10 minutes), rapidly terminate the transport by aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific uptake from wells treated with a high concentration of a competitive inhibitor (e.g., TBOA). Subtract this value from all measurements. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and fit the data to a concentration-response curve to determine the IC50 value.

Conclusion

This compound remains a cornerstone tool in neuroscience research. Its high selectivity and unique allosteric mechanism of action have enabled significant advances in understanding the role of EAAT1-mediated glutamate transport in synaptic transmission, neuroplasticity, and disease. The detailed methodologies and pharmacological data presented in this guide serve as a comprehensive resource for researchers utilizing or seeking to understand this invaluable inhibitor.

References

- 1. UCPH 101 | EAAT1 inhibitor | Hello Bio [hellobio.com]

- 2. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor this compound Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor this compound exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, Selective EAAT1 inhibitor (CAS 1118460-77-7) | Abcam [abcam.com]

- 5. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

UCPH-101: A Technical Guide to its Selectivity for EAAT Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological selectivity of UCPH-101 for the excitatory amino acid transporter (EAAT) subtypes. This compound is a pioneering selective inhibitor of EAAT1, making it an invaluable tool for neuroscience research and a lead compound in the development of therapeutics targeting glutamate (B1630785) homeostasis. This document collates quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a comprehensive resource.

Quantitative Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for the human EAAT1 subtype over other EAAT subtypes. The following table summarizes the half-maximal inhibitory concentrations (IC50) determined from various studies, clearly demonstrating this selectivity.

| Transporter Subtype | IC50 (nM) | Fold Selectivity (vs. EAAT1) |

| EAAT1 (GLAST) | 660[1][2][3] | 1 |

| EAAT2 (GLT-1) | > 300,000[1][3] | > 454 |

| EAAT3 (EAAC1) | > 300,000 | > 454 |

| EAAT4 | No significant inhibition up to 10 µM | - |

| EAAT5 | No significant inhibition up to 10 µM | - |

Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of EAAT1. It does not bind to the glutamate binding site and therefore does not compete with the substrate. Instead, it binds to a hydrophobic pocket located at the interface of the trimerization and transport domains of the EAAT1 protein. This binding event "glues" the transport domain to the scaffolding domain, thereby locking the transporter in an outward-facing conformation and preventing the conformational changes necessary for substrate translocation. This allosteric mechanism is distinct from competitive inhibitors like TBOA.

Mechanism of this compound Allosteric Inhibition.

Experimental Protocols

The selectivity of this compound has been primarily determined through two key experimental techniques: radiolabeled substrate uptake assays and patch-clamp electrophysiology.

Radiolabeled Substrate Uptake Assay

This assay quantifies the inhibition of glutamate uptake by EAATs in the presence of the test compound.

Objective: To determine the IC50 value of this compound for each EAAT subtype.

Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media.

-

Cells are transiently or stably transfected with plasmids encoding the specific human EAAT subtype (EAAT1, EAAT2, or EAAT3).

-

-

Assay Preparation:

-

Transfected cells are seeded into 96-well plates and grown to near confluence.

-

On the day of the assay, the growth medium is removed, and cells are washed with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution with HEPES).

-

-

Inhibition Assay:

-

Cells are pre-incubated for a defined period (e.g., 10-30 minutes) with varying concentrations of this compound.

-

Uptake is initiated by adding a solution containing a fixed concentration of a radiolabeled substrate, typically [3H]-D-aspartate, which is a non-metabolizable substrate for EAATs.

-

-

Termination and Lysis:

-

After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

The cells are then lysed to release the intracellular contents.

-

-

Quantification:

-

The amount of radioactivity in the cell lysate, corresponding to the amount of transported substrate, is measured using a scintillation counter.

-

-

Data Analysis:

-

The data is normalized to the uptake in the absence of the inhibitor.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Radiolabeled Substrate Uptake Assay Workflow.

Patch-Clamp Electrophysiology

This technique measures the ion currents associated with EAAT activity, providing a functional readout of transporter inhibition.

Objective: To confirm the inhibitory effect and selectivity of this compound on EAAT-mediated currents.

Methodology:

-

Cell Preparation:

-

tsA201 cells or other suitable cell lines are transfected with the cDNA for the desired EAAT subtype (e.g., EAAT1, EAAT4, EAAT5).

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed on transfected cells.

-

The intracellular solution (pipette solution) and extracellular solution are formulated to isolate EAAT-mediated currents. For example, the extracellular solution will contain sodium and glutamate to activate the transporters, while the intracellular solution will contain ions that permeate the EAAT-associated anion channel.

-

-

Compound Application:

-

A stable baseline current is established by applying glutamate to the cell.

-

This compound is then applied at various concentrations via a perfusion system, and the resulting change in the glutamate-induced current is measured.

-

-

Data Acquisition and Analysis:

-

The inhibition of the EAAT-mediated current is recorded and quantified.

-

Concentration-response curves are generated to determine the potency of this compound. The lack of current inhibition at high concentrations of this compound for EAAT2, EAAT3, EAAT4, and EAAT5 demonstrates its selectivity.

-

Conclusion

The data unequivocally demonstrates that this compound is a potent and highly selective inhibitor of the EAAT1 subtype. Its unique allosteric and non-competitive mechanism of action provides a valuable pharmacological tool to dissect the physiological and pathological roles of EAAT1. This in-depth guide, summarizing its quantitative selectivity, mechanism, and the experimental protocols for its characterization, serves as a critical resource for researchers in the field of neuroscience and drug development. The high selectivity of this compound makes it an exceptional probe for studying the specific functions of EAAT1 in the central nervous system.

References

- 1. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor this compound exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. researchgate.net [researchgate.net]

The Role of UCPH-101 in Elucidating Glutamate Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of UCPH-101 as a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1). This compound has emerged as an indispensable pharmacological tool for dissecting the intricate mechanisms of glutamate (B1630785) homeostasis and its dysregulation in various neurological disorders. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and drug development.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective, non-competitive allosteric inhibitor of EAAT1, also known as GLAST (Glutamate-Aspartate Transporter).[1][2] EAAT1 is a crucial glutamate transporter predominantly expressed in glial cells, such as astrocytes, and is responsible for the rapid uptake of glutamate from the synaptic cleft.[3][4] This process is vital for terminating excitatory neurotransmission and preventing excitotoxicity, a pathological process implicated in numerous neurological diseases.[3]

This compound exerts its inhibitory effect by binding to a hydrophobic crevice within the trimerization domain of the EAAT1 protein, a site distinct from the glutamate binding site. This allosteric modulation locks the transporter in an inactive conformation, thereby blocking the translocation of glutamate across the cell membrane. Notably, this compound displays remarkable selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAAT5), making it a highly specific tool for isolating the function of EAAT1. However, it is important to note that this compound has limited blood-brain barrier permeability, a factor to consider for in vivo studies. A closely related analog, UCPH-102, exhibits improved brain penetration.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of this compound and its analogs from various studies.

Table 1: Inhibitory Potency of this compound on EAAT1

| Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| [³H]-D-Aspartate Uptake | HEK293 cells expressing human EAAT1 | 0.66 | |

| [³H]-D-Aspartate Uptake | EAAT1-HEK293 cells | 0.82 (6 min incubation) | |

| [³H]-D-Aspartate Uptake | EAAT1-HEK293 cells | 0.44 (12 min incubation) | |

| Whole-Cell Electrophysiology | tsA201 cells expressing human EAAT1 | Kᴅ = 0.34 |

Table 2: Selectivity Profile of this compound

| Transporter Subtype | Assay Type | IC₅₀ (nM) | Fold Selectivity (vs. EAAT1) | Reference |

| EAAT1 | [³H]-D-Aspartate Uptake | 660 | - | |

| EAAT2 | [³H]-D-Aspartate Uptake | >300,000 | >450 | |

| EAAT3 | [³H]-D-Aspartate Uptake | >300,000 | >450 | |

| EAAT4 | Patch-Clamp Electrophysiology | No significant inhibition at 10 µM | - | |

| EAAT5 | Patch-Clamp Electrophysiology | No significant inhibition at 10 µM | - |

Table 3: Structure-Activity Relationship of this compound Analogs

| Compound | R¹ Substituent (7-position) | R² Substituent (4-position) | EAAT1 IC₅₀ (µM) | Reference |

| This compound | Naphthalen-1-yl | 4-methoxyphenyl | 0.67 | |

| Analog 9 | N-methyl-N-phenyl | 4-methoxyphenyl | 20 | |

| Analog 8 | N,N-diethyl | 4-methoxyphenyl | >100 | |

| Analog 10 | Morpholin-4-yl | 4-methoxyphenyl | >100 | |

| Analog 11a (RS-isomer) | N-phenyl-N-methyl | 4-methoxyphenyl | 5.5 | |

| Analog 12b (RR-isomer) | N-phenyl-N-methyl | 4-methoxyphenyl | 3.8 | |

| Analog 11b (SS-isomer) | N-phenyl-N-methyl | 4-methoxyphenyl | >300 | |

| Analog 12a (SR-isomer) | N-phenyl-N-methyl | 4-methoxyphenyl | >300 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study glutamate transport.

[³H]-D-Aspartate Uptake Assay

This assay measures the uptake of radiolabeled D-aspartate, a substrate of EAATs, into cells expressing the transporter of interest.

Materials:

-

HEK293 cells stably expressing human EAAT1

-

Poly-D-lysine-coated 96-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, 1 mM CaCl₂, and 1 mM MgCl₂, pH 7.4

-

[³H]-D-Aspartate

-

This compound and other test compounds

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Cell Seeding: Seed HEK293-EAAT1 cells in poly-D-lysine-coated 96-well plates at a density that allows them to reach 70-95% confluency on the day of the assay (e.g., 50,000 - 150,000 cells per well). Culture cells overnight at 37°C in a 5% CO₂ incubator.

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells once with 100 µL of Assay Buffer.

-

Compound Incubation: Add 50 µL of Assay Buffer containing various concentrations of this compound or other test compounds to the wells. For determining non-specific uptake, use a high concentration of a non-selective EAAT inhibitor like DL-TBOA (1 mM).

-

Initiation of Uptake: Initiate the uptake by adding 50 µL of Assay Buffer containing [³H]-D-aspartate (final concentration, e.g., 100 nM).

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 6-12 minutes). Note that the apparent potency of this compound can increase with longer incubation times.

-

Termination of Uptake: Terminate the assay by rapidly washing the cells three times with ice-cold Assay Buffer to remove extracellular radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells by adding 100 µL of 1% SDS to each well. Add 150 µL of scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of currents mediated by EAAT1 in response to glutamate application and its inhibition by this compound.

Materials:

-

tsA201 cells or other suitable cell line transfected with EAAT1

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3 with KOH. Osmolarity adjusted to ~270 mOsm.

-

Glutamate and this compound stock solutions

Procedure:

-

Cell Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Apply glutamate (e.g., 1 mM) to the cell using a rapid perfusion system to evoke EAAT1-mediated currents.

-

Inhibitor Application: Co-apply this compound with glutamate to measure the inhibition of the transporter current. Perform dose-response experiments by applying increasing concentrations of this compound.

-

Data Analysis: Measure the peak or steady-state current amplitude in the absence and presence of the inhibitor. Plot the normalized current as a function of the this compound concentration to determine the IC₅₀ or Kᴅ value.

Fluorescent Membrane Potential (FMP) Assay

This high-throughput assay measures changes in membrane potential driven by the electrogenic activity of EAAT1.

Materials:

-

HEK293 cells stably expressing EAAT1

-

Poly-D-lysine-coated black, clear-bottom 96-well plates

-

FMP Assay Kit (containing a voltage-sensitive dye)

-

Assay Buffer (as in the uptake assay)

-

Glutamate and this compound stock solutions

-

Fluorescence plate reader with a fluidic handling system

Procedure:

-

Cell Seeding: Seed HEK293-EAAT1 cells in 96-well plates as described for the uptake assay.

-

Dye Loading: On the day of the assay, remove the culture medium and add the FMP dye solution to each well. Incubate for a specified time (e.g., 30-60 minutes) at room temperature or 37°C to allow the dye to load into the cell membrane.

-

Compound Addition: Add this compound or other test compounds to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Glutamate Stimulation: Inject a solution of glutamate into the wells to activate EAAT1. The influx of positive charge during glutamate transport will cause a change in membrane potential, which is detected as a change in the fluorescence of the voltage-sensitive dye.

-

Data Analysis: The change in fluorescence is proportional to the activity of the transporter. Calculate the percentage of inhibition by comparing the fluorescence change in the presence of this compound to the control (glutamate alone). Determine the IC₅₀ value from a dose-response curve.

Signaling Pathways and Experimental Workflows

The Glutamate-Glutamine Cycle

This compound is instrumental in studying the glutamate-glutamine cycle, a fundamental process for replenishing the neurotransmitter pool of glutamate. By inhibiting EAAT1 on astrocytes, this compound disrupts the initial step of this cycle.

Experimental Workflow for Assessing EAAT Inhibitor Selectivity

A common workflow to determine the selectivity of a compound like this compound involves comparing its inhibitory activity across different EAAT subtypes expressed in separate cell lines.

Downstream Signaling Consequences of EAAT1 Inhibition

Inhibition of EAAT1 by this compound leads to an accumulation of extracellular glutamate, which can have several downstream consequences beyond the disruption of the glutamate-glutamine cycle. This includes the potential for excitotoxicity through over-activation of glutamate receptors on neurons and altered signaling in astrocytes.

Conclusion

This compound stands as a cornerstone tool for researchers investigating the multifaceted roles of EAAT1 in glutamate homeostasis. Its high selectivity and well-characterized mechanism of action provide a reliable means to probe the function of this transporter in both physiological and pathological contexts. The detailed protocols and compiled data within this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of glutamatergic signaling and the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor this compound exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

UCPH-101: A Deep Dive into the Foundational Research of a Selective EAAT1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

UCPH-101, or 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, is a first-in-class selective, non-competitive, and allosteric inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), also known as GLAST.[1][2] Its discovery and characterization have provided a crucial pharmacological tool to dissect the physiological roles of EAAT1 and have opened new avenues for therapeutic intervention in neurological disorders where glutamate (B1630785) homeostasis is dysregulated.[3] This technical guide synthesizes the foundational research on this compound, presenting its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Concepts: Mechanism of Action

This compound exerts its inhibitory effect on EAAT1 through a non-competitive, allosteric mechanism.[2][4] Unlike competitive inhibitors that bind to the glutamate binding site, this compound interacts with a distinct, predominantly hydrophobic pocket located within the trimerization domain of the EAAT1 protein. This allosteric binding event does not prevent the binding of glutamate or sodium ions but rather interferes with the conformational changes of the transporter that are essential for the translocation of the substrate across the cell membrane. This mode of inhibition results in a long-lasting, sustained inactive state of the transporter.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from foundational studies on this compound and its analogs, providing a comparative overview of their potency, selectivity, and kinetics.

Table 1: Inhibitory Potency of this compound and Related Compounds at EAAT1

| Compound | Assay Type | IC50 (µM) | K D (µM) | Hill Coefficient | Reference |

| This compound | [ 3 H]-d-Asp Uptake (12 min incubation) | 0.44 | - | - | |

| This compound | [ 3 H]-d-Asp Uptake (1.5 min incubation) | 1.9 | - | - | |

| This compound | Whole-cell electrophysiology | - | 0.34 ± 0.03 | 1.3 ± 0.13 | |

| This compound | General | 0.66 | - | - | |

| UCPH-102 | Whole-cell electrophysiology | - | 0.17 ± 0.02 | 0.97 ± 0.11 |

Table 2: Selectivity Profile of this compound across Human EAAT Subtypes

| EAAT Subtype | Inhibition at 100 µM this compound | IC50 (nM) | Reference |

| EAAT1 | - | 660 | |

| EAAT2 | Negligible | >300,000 | |

| EAAT3 | Negligible | >300,000 | |

| EAAT4 | No significant inhibition | - | |

| EAAT5 | No significant inhibition | - |

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs

| Analog | R 1 Substituent (7-position) | R 2 Substituent (4-position) | EAAT1 IC50 (µM) | Reference |

| This compound | naphthalen-1-yl | 4-methoxyphenyl | 0.66 | |

| 1g | Phenyl | 4-methoxyphenyl | >100 | |

| 1h | 4-methoxyphenyl | 4-methoxyphenyl | 1.5 | |

| 1i | 4-chlorophenyl | 4-methoxyphenyl | 3.3 | |

| 1j | H | 4-methoxyphenyl | >100 | |

| 11a (RS-isomer) | - | - | 5.5 | |

| 12b (RR-isomer) | - | - | 3.8 | |

| 11b (SS-isomer) | - | - | >300 | |

| 12a (SR-isomer) | - | - | >300 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections provide an overview of the key experimental protocols used in the characterization of this compound.

[ 3 H]-d-Aspartate Uptake Assay

This assay measures the inhibition of radiolabeled d-aspartate (a substrate for EAATs) uptake into cells expressing the target transporter.

1. Cell Culture and Plating:

- Human Embryonic Kidney 293 (HEK293) cells stably expressing human EAAT1 are cultured in appropriate media.

- Cells are seeded into 96-well plates and grown to confluence.

2. Assay Procedure:

- On the day of the experiment, the growth medium is removed, and cells are washed with a chloride-free buffer (e.g., 140 mM NaSCN, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM D-glucose, pH 7.4).

- Cells are pre-incubated with varying concentrations of this compound or control compounds for a specified duration (e.g., 1.5 to 12 minutes) at 37°C.

- A solution containing [³H]-d-Aspartate (e.g., 20 nM) and unlabeled d-aspartate is added to initiate the uptake.

- The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

- The uptake is terminated by aspiration of the solution, followed by rapid washing with ice-cold buffer.

- Cells are lysed, and the radioactivity is quantified using a liquid scintillation counter.

3. Data Analysis:

- Non-specific uptake is determined in the presence of a saturating concentration of a non-selective EAAT inhibitor (e.g., TBOA).

- IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents associated with EAAT1 activity and its inhibition by this compound.

1. Cell Preparation:

- HEK293 cells expressing EAAT1 are grown on glass coverslips.

2. Recording Setup:

- Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

- The external solution contains a specific ionic composition (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

- The internal (pipette) solution typically contains a high concentration of a non-permeable anion to isolate the transporter-mediated currents (e.g., 130 mM KSCN, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2).

3. Recording Procedure:

- Whole-cell configuration is established using a glass micropipette.

- The membrane potential is held at a specific voltage (e.g., -60 mV).

- EAAT1-mediated currents are elicited by the application of glutamate or another substrate.

- This compound is applied to the external solution at various concentrations to determine its effect on the glutamate-evoked currents.

4. Data Analysis:

- The amplitude of the current is measured before and after the application of this compound.

- Concentration-response curves are generated to determine the K D and Hill coefficient.

FLIPR Membrane Potential (FMP) Assay

This is a fluorescence-based, high-throughput assay that measures changes in membrane potential, an indirect measure of EAAT activity.

1. Cell Preparation:

- EAAT1-expressing HEK293 cells are seeded in 96-well or 384-well black-walled, clear-bottom plates.

2. Dye Loading:

- Cells are loaded with a voltage-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Blue dye) according to the manufacturer's instructions.

3. Assay Procedure:

- The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR).

- A baseline fluorescence reading is taken.

- A solution containing glutamate is added to stimulate the transporter, causing a change in membrane potential and thus a change in fluorescence.

- To test for inhibition, cells are pre-incubated with this compound before the addition of glutamate.

4. Data Analysis:

- The change in fluorescence intensity is proportional to the transporter activity.

- IC50 values are determined from the concentration-response curves.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to this compound's function and characterization.

Conclusion

The foundational research on this compound has established it as a highly selective and potent allosteric inhibitor of EAAT1. Its unique mechanism of action, characterized by a sustained, non-competitive inhibition, distinguishes it from traditional competitive inhibitors. The quantitative data and experimental protocols detailed in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of EAAT1 function in health and disease. Further exploration of the structure-activity relationships of this compound and its analogs will continue to refine our understanding of EAAT1 pharmacology and may lead to the development of novel therapeutics for a range of neurological disorders.

References

- 1. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor this compound Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of an excitatory amino acid transporter: the subtype-selective inhibitor this compound exerts sustained inhibition of EAAT1 through an intramonomeric site in the trimerization domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, Selective EAAT1 inhibitor (CAS 1118460-77-7) | Abcam [abcam.com]

- 4. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

UCPH-101: An In-depth Technical Guide to its Effects on Synaptic Transmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCPH-101 is a potent and selective non-substrate inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), a key protein responsible for glutamate (B1630785) clearance at the synaptic cleft. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its profound effects on synaptic transmission, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its precise regulation is critical for normal synaptic function. Excitatory Amino Acid Transporters (EAATs) are responsible for the rapid removal of glutamate from the synaptic cleft, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission. The EAAT family consists of five subtypes (EAAT1-5), with EAAT1 (also known as GLAST in rodents) being predominantly expressed in astrocytes, particularly in the cerebellum and retina. This compound has emerged as a critical pharmacological tool for studying the specific roles of EAAT1 in physiological and pathological processes.

Mechanism of Action of this compound

This compound is a non-competitive, allosteric inhibitor of EAAT1.[1][2][3] Unlike competitive inhibitors that bind to the glutamate binding site, this compound binds to a distinct site located in a hydrophobic crevice within the trimerization domain of the EAAT1 protein.[2][4][5] This allosteric binding "glues" the transport domain to the scaffold domain, thereby locking the transporter in an outward-facing conformation and preventing the translocation of glutamate across the cell membrane.[5] This mechanism of action is characterized by a slow onset of inhibition and a sustained effect.[2][4]

Selectivity Profile

This compound exhibits remarkable selectivity for EAAT1 over other EAAT subtypes. This high selectivity makes it an invaluable tool for dissecting the specific contributions of EAAT1 to synaptic function.

| Transporter Subtype | IC50 (nM) | K D (µM) | Reference(s) |

| EAAT1 (human) | 660 | 0.34 ± 0.03 | [4][6] |

| EAAT2 (human) | >300,000 | - | [6][7] |

| EAAT3 (human) | >300,000 | - | [6][7] |

| EAAT4 (rat) | No significant inhibition | - | [4][6] |

| EAAT5 (mouse) | No significant inhibition | - | [4][6] |

Table 1: Selectivity of this compound for EAAT Subtypes. This table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (KD) values of this compound for different EAAT subtypes, highlighting its high selectivity for EAAT1.

Effects on Synaptic Transmission

By inhibiting EAAT1-mediated glutamate uptake, this compound prolongs the presence of glutamate in the synaptic cleft. This has significant consequences for synaptic transmission, particularly in regions with high EAAT1 expression.

Retinal Synapses

The retina is a well-established model for studying glutamatergic transmission, and EAAT1 is abundantly expressed in Müller glial cells. Studies using electroretinography (ERG) have demonstrated that selective blockade of EAAT1 by this compound impairs synaptic transmission between photoreceptors and ON-bipolar cells.[8]

Specifically, intravitreal injection of this compound in mice leads to a significant reduction in the amplitude of the b-wave of the ERG.[8] The b-wave primarily reflects the activity of ON-bipolar cells, and its inhibition by this compound indicates that the impaired glutamate clearance from the synaptic cleft leads to a desensitization of postsynaptic glutamate receptors on these cells.[8] This effect is time-dependent, with significant inhibition observed 2 to 24 hours after injection.[8]

| Experimental Parameter | Value | Reference(s) |

| Animal Model | Dark-adapted mice | [8] |

| This compound Concentration (retinal) | 400 µM | [8] |

| Administration Route | Intravitreal injection | [8] |

| ERG Component Affected | b-wave amplitude | [8] |

| Onset of Inhibition | 2 hours post-injection | [8] |

| Peak Inhibition | 24 hours post-injection (41-27% reduction) | [8] |

Table 2: Effect of this compound on Electroretinogram (ERG) b-wave. This table summarizes the key findings from a study investigating the effect of this compound on retinal synaptic transmission.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents mediated by EAATs in response to glutamate application and to assess the inhibitory effect of this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) or tsA201 cells stably or transiently expressing the EAAT subtype of interest.[4][6]

-

Recording Configuration: Standard whole-cell patch-clamp.[6]

-

Amplifier: Axopatch 200B or similar.[6]

-

Pipettes: Borosilicate glass with resistances of 1.0-2.0 MΩ.[6]

-

Intracellular Solution (in mM): Specific composition may vary, but a typical solution contains KSCN or a similar salt to measure anion currents.

-

Extracellular Solution (in mM): Typically contains NaCl, CaCl2, MgCl2, and HEPES, with glutamate added to elicit transporter currents.

-

Voltage Protocol: Cells are typically held at a holding potential of 0 mV, and voltage steps are applied to elicit currents. For example, a voltage step to -185 mV can be used to measure this compound concentration dependence.[9]

-

Drug Application: this compound is applied to the bath solution at various concentrations. Due to its slow binding kinetics, pre-incubation is often necessary.[4]

[³H]-D-Aspartate Uptake Assay

This radioligand uptake assay provides a functional measure of transporter activity by quantifying the uptake of a radiolabeled substrate, D-aspartate, which is a substrate for EAATs.

-

Cell Line: HEK293 cells stably expressing the EAAT subtype of interest.[6]

-

Radioligand: [³H]-D-aspartate.[6]

-

Assay Buffer: Krebs-Ringer-HEPES buffer.

-

Procedure:

-

Cells are seeded in 24-well plates.

-

On the day of the experiment, cells are washed with assay buffer.

-

Cells are pre-incubated with this compound or control vehicle for a specified time (e.g., 1.5, 3, 6, or 12 minutes to assess time-dependent inhibition).[6]

-

The uptake reaction is initiated by adding a mixture of [³H]-D-aspartate and unlabeled D-aspartate.

-

Uptake is terminated by aspiration of the assay solution and rapid washing with ice-cold buffer.

-

Cells are lysed, and the radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The amount of [³H]-D-aspartate taken up is measured and used to determine the IC50 of this compound.

FLIPR Membrane Potential Assay

This is a fluorescence-based assay that measures changes in membrane potential, which can be an indirect measure of electrogenic transporter activity.

-

Assay Kit: FLIPR Membrane Potential Blue (FMP) assay dye.[6]

-

Cell Line: HEK293 cells stably expressing EAAT1.[6]

-

Procedure:

-

Cells are plated in 96-well plates.

-

Cells are loaded with the FMP dye.

-

A baseline fluorescence reading is taken.

-

Glutamate is added to activate the transporter, causing a change in membrane potential and thus a change in fluorescence.

-

This compound is added at various concentrations to determine its inhibitory effect on the glutamate-induced fluorescence change.

-

-

Data Analysis: The change in fluorescence is measured, and the data are used to construct dose-response curves and determine the Ki of this compound.[9]

Signaling Pathways and Molecular Interactions

The inhibition of EAAT1 by this compound has downstream consequences on intracellular signaling cascades that are sensitive to extracellular glutamate levels. While this compound itself is not known to directly interact with signaling molecules, its perturbation of glutamate homeostasis can indirectly influence these pathways.

References

- 1. Whole Cell Patch Clamp Protocol [protocols.io]

- 2. jneurosci.org [jneurosci.org]

- 3. UCPH 101 | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]

- 4. biorxiv.org [biorxiv.org]

- 5. orb.binghamton.edu [orb.binghamton.edu]

- 6. Allosteric Modulation of an Excitatory Amino Acid Transporter: The Subtype-Selective Inhibitor this compound Exerts Sustained Inhibition of EAAT1 through an Intramonomeric Site in the Trimerization Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular insights into disease-associated glutamate transporter (EAAT1 / SLC1A3) variants using in silico and in vitro approaches [frontiersin.org]

- 8. Conserved allosteric inhibition mechanism in SLC1 transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

understanding the allosteric inhibition of EAAT1 by Ucph-101

An In-depth Technical Guide to the Allosteric Inhibition of EAAT1 by UCPH-101

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Excitatory Amino Acid Transporters (EAATs) are a family of glutamate (B1630785) transporters crucial for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity.[1][2][3] There are five subtypes (EAAT1-5), with EAAT1 (also known as GLAST) being predominantly expressed in astroglial cells.[1][4] The development of subtype-selective inhibitors is a key goal for therapeutic intervention in neurological disorders. This compound emerged as the first selective, non-competitive inhibitor of EAAT1, making it an invaluable tool for studying the transporter's function and a lead compound for drug development. This guide provides a detailed overview of the mechanism, quantitative pharmacology, and experimental methodologies related to the allosteric inhibition of EAAT1 by this compound.

Core Mechanism of Allosteric Inhibition

This compound exerts its inhibitory effect through a non-competitive, allosteric mechanism. Unlike competitive inhibitors that bind to the glutamate binding site, this compound targets a distinct, hydrophobic pocket located at the interface between the transport domain (TranD) and the scaffold domain (ScaD) within a single EAAT1 monomer.

Structural studies, including X-ray crystallography, have revealed the precise nature of this interaction. EAAT1 is a homotrimer, with each monomer composed of a relatively static scaffold domain that anchors the transporter in the membrane and a mobile transport domain that shuttles substrate across the membrane via an "elevator-like" motion. This compound binding essentially "glues" the transport domain to the scaffold domain, locking the transporter in an outward-facing conformation. This conformational restriction prevents the large-scale movements required for substrate translocation, effectively inhibiting the transport cycle.

Crucially, the binding of this compound does not prevent the initial binding of glutamate or sodium ions to the transport domain. This confirms its non-competitive nature, as the inhibitor's effect is not overcome by increasing substrate concentrations. The selectivity of this compound for EAAT1 is determined by non-conserved residues within the allosteric binding pocket, particularly M231 and F235 on transmembrane helix 4c (TM4c).

Quantitative Pharmacology

This compound is a potent and highly selective inhibitor of EAAT1. Its inhibitory activity has been quantified across various experimental systems, demonstrating a clear preference for EAAT1 over other EAAT subtypes.

Table 1: Selectivity of this compound for EAAT Subtypes

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound, highlighting its selectivity for EAAT1.

| Transporter Subtype | IC₅₀ (nM) | Assay Type / Notes | Reference(s) |

| EAAT1 (human) | 660 | Non-substrate inhibitor assay | |

| EAAT1 (cryst) | 4500 (4.5 µM) | Glutamate uptake in liposomes (engineered variant) | |

| EAAT2 (human) | >300,000 | Negligible inhibition observed | |

| EAAT3 (human) | >300,000 | Negligible inhibition observed | |

| EAAT4 (rat) | No significant inhibition | Patch-clamp electrophysiology (up to 10 µM) | |

| EAAT5 (mouse) | No significant inhibition | Patch-clamp electrophysiology (up to 10 µM) |

Table 2: Kinetic Parameters of this compound Inhibition of EAAT1

This table details the dissociation constants (KD or Ki) and Hill coefficients, which provide insight into the binding affinity and cooperativity of the inhibition.

| Parameter | Value (µM) | Hill Coefficient | Experimental Condition | Reference(s) |

| KD | 0.34 ± 0.03 | 1.3 ± 0.13 | Patch-clamp (Anion currents, 0.5 mM Glu) | |

| KD | 0.29 ± 0.03 | 1.18 ± 0.11 | Patch-clamp (Anion currents, 0.1 mM Glu) | |

| KD | 0.35 ± 0.03 | 1.29 ± 0.14 | Patch-clamp (Anion currents, 10 mM Glu) | |

| Ki | ~0.6 | Not specified | Apparent affinity from various studies | |

| IC₅₀ | 0.44 | Not specified | [³H]-D-Asp uptake assay (12 min incubation) |

Note: The non-competitive nature of the inhibition is confirmed by the minimal change in KD/IC₅₀ values at different glutamate concentrations.

Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies used. Below are detailed protocols for key experiments used to characterize the inhibition of EAAT1 by this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents associated with EAAT1 transport activity and its inhibition by this compound.

-

Cell Preparation : tsA201 or HEK293 cells are transfected with the cDNA encoding human EAAT1 using methods such as the calcium phosphate (B84403) precipitation technique. Cells are cultured for 24-48 hours post-transfection before recording.

-

Recording Solutions :

-

Bath Solution (Extracellular) : Contains (in mM): 140 NaNO₃ (or NaMes), 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES. pH is adjusted to 7.4 with NaOH. Glutamate and this compound are added to this solution at desired concentrations.

-

Pipette Solution (Intracellular) : Contains (in mM): 130 KSCN (or 115 KNO₃), 2 MgCl₂, 5 EGTA, and 10 HEPES. pH is adjusted to 7.4 with KOH. The high concentration of SCN⁻ or NO₃⁻ allows for the measurement of the EAAT1-associated anion conductance, which serves as a robust readout of transporter activity.

-

-

Recording Procedure :

-

Standard whole-cell patch-clamp configuration is established.

-

Series resistance is compensated by at least 80% to minimize voltage errors.

-

Cells are typically held at a holding potential (e.g., 0 mV) and then subjected to voltage steps or ramps to elicit currents.

-

Substrate (glutamate) is applied rapidly to the cell to activate the transporter, resulting in an inward current.

-

This compound is co-applied with glutamate or pre-incubated to measure its inhibitory effect. Dose-response curves are generated by applying a range of this compound concentrations.

-

-

Data Analysis : Current amplitudes are measured and plotted against the concentration of this compound. The data are fitted with the Hill equation to determine KD (or IC₅₀) and the Hill coefficient.

Fluorescence-Based Membrane Potential (FMP) Assay

This is a higher-throughput method to assess transporter activity by measuring changes in membrane potential.

-

Cell Preparation : HEK293 cells stably expressing EAAT1 are split into poly-D-lysine-coated black, clear-bottom 96-well plates.

-

Assay Buffer : A Krebs buffer is used, containing (in mM): 140 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgCl₂, 11 HEPES, 10 D-glucose, pH 7.4.

-

Assay Procedure :

-

Culture medium is aspirated, and cells are washed with 100 µL of Krebs buffer.

-

50 µL of Krebs buffer containing various concentrations of this compound is added to the wells.

-

An additional 50 µL of Krebs buffer supplemented with an FMP assay dye (e.g., from a commercial kit) is added.

-

The plate is incubated at 37°C for approximately 30 minutes.

-

The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken.

-

33 µL of a glutamate solution is added to initiate transport, and fluorescence is measured for up to 1 minute to detect changes in membrane potential.

-

-

Data Analysis : The change in fluorescence upon glutamate addition is proportional to transport activity. The inhibition by this compound is calculated relative to the uninhibited control, and IC₅₀ values are determined.

Radiolabeled Substrate Uptake Assay

This classic method directly measures the uptake of a radiolabeled substrate like [³H]-D-Aspartate, a non-metabolized substrate of EAATs.

-

Cell Preparation : HEK293 cells stably expressing EAAT1 are cultured in appropriate multi-well plates.

-

Assay Procedure :

-

Cells are washed with an appropriate uptake buffer (similar to Krebs buffer).

-

Cells are preincubated for a set time (e.g., 15 minutes) with buffer containing various concentrations of this compound.

-

The assay is initiated by adding buffer containing a fixed concentration of [³H]-D-Aspartate (and the corresponding concentration of this compound).

-